molecular formula C19H21N5O2 B2632794 N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909674-94-7

N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2632794
CAS RN: 1909674-94-7
M. Wt: 351.41
InChI Key: RBTACTYXTFWPCX-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

Target of Action

The primary targets of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

The specific mode of action of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Indole derivatives are known to be involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that the compound may affect various biochemical pathways related to these processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide One of the reasons for the effectiveness of similar compounds could be the presence of certain groups attached to the aryl ring, which increases the lipophilic nature of the compound, thereby making the molecule more cell-permeable .

Result of Action

The specific molecular and cellular effects of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the presence of certain groups attached to the aryl ring .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-19(17-11-18(23-13-22-17)24-7-9-26-10-8-24)20-6-5-14-12-21-16-4-2-1-3-15(14)16/h1-4,11-13,21H,5-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTACTYXTFWPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

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